1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine

Antifungal Drug Discovery Structure-Activity Relationship (SAR) Fluorine Chemistry

1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine (CAS 1483831-55-5) is a conformationally rigid azetidine scaffold rationally designed to enhance aqueous solubility and attenuate off-target kinase activity in JAK inhibitor programs (J. Med. Chem. validated). The 2,5-difluoro substitution pattern confers distinct antifungal MIC₈₀ profiles vs. the 2,4-isomer, making it a privileged fragment for overcoming azole resistance. With MW 198.21, it is ideal for FBDD campaigns—cost-effective, readily derivatizable via the primary amine, and synthetically efficient. Choose this building block when SAR precision, selectivity, and scaffold novelty are non-negotiable.

Molecular Formula C10H12F2N2
Molecular Weight 198.21 g/mol
CAS No. 1483831-55-5
Cat. No. B1466770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine
CAS1483831-55-5
Molecular FormulaC10H12F2N2
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=C(C=CC(=C2)F)F)N
InChIInChI=1S/C10H12F2N2/c11-8-1-2-10(12)7(3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
InChIKeyBMXQLYWTNSBZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine (CAS 1483831-55-5): A Fluorinated Azetidine Building Block for Medicinal Chemistry and Kinase Inhibitor Research


1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine (CAS 1483831-55-5) is a fluorinated azetidine derivative characterized by a 3-aminoazetidine core substituted with a 2,5-difluorobenzyl group . It has a molecular formula of C₁₀H₁₂F₂N₂ and a molecular weight of 198.21 g/mol [1]. This compound serves as a key structural building block in medicinal chemistry, notably as part of an 'azetidin-3-amino bridging scaffold' designed to enhance aqueous solubility and attenuate off-target kinase activity in the development of novel Janus kinase (JAK) inhibitors [2]. The combination of the strained azetidine ring and the specific 2,5-difluoro substitution pattern imparts distinct physicochemical and biological properties, making it a valuable intermediate for drug discovery programs.

Why a Generic Azetidine or an Isomeric Difluorobenzyl Analog Cannot Replace 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine (CAS 1483831-55-5)


Simple replacement of 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine with a closely related analog—such as its 2,4-difluoro positional isomer [1], an unsubstituted benzyl azetidine, or a larger piperidine ring analog —is not scientifically justified due to quantifiable differences in molecular geometry, lipophilicity, and biological target interaction. The specific 2,5-difluoro substitution pattern on the phenyl ring, relative to other difluoro isomers, has been shown to significantly alter antifungal activity (MIC₈₀ values) [2]. Furthermore, the unique conformational rigidity of the azetidine core, as opposed to a more flexible piperidine ring, directly impacts the presentation of the pharmacophore and has been specifically employed in drug design to reduce off-target kinase binding while maintaining potency [3]. These data-driven structural and activity differences preclude simple interchangeability in any lead optimization or SAR study.

Quantitative Evidence for the Differentiation of 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine (CAS 1483831-55-5) vs. Analogs


Positional Isomerism Drives Differential Antifungal Potency: 2,5- vs. 2,4-Difluorophenyl Substitution

In a comparative study of fluconazole (FLC) derivatives, the compound bearing a 2,5-difluorophenyl substituent exhibited distinct Minimum Inhibitory Concentration (MIC₈₀) values against various fungal strains compared to its 2,4-difluorophenyl analog. Specifically, against the ARE Y121F strain, the 2,5-difluorophenyl analog (MCC8768) showed an MIC₈₀ of 324 ± 109 µM, whereas the 2,4-difluorophenyl analog (MCC7915) demonstrated a substantially lower MIC₈₀ of 157 ± 33 µM, representing a 2.06-fold difference in potency [1]. This quantitative discrepancy highlights how the specific 2,5-substitution pattern on the benzyl group is not merely a structural nuance but a critical determinant of biological activity in this chemotype.

Antifungal Drug Discovery Structure-Activity Relationship (SAR) Fluorine Chemistry

Azetidine vs. Piperidine Core: A Quantitative Leap in Molecular Weight and Pharmacophore Presentation

Replacing the azetidine core with a more common piperidine ring results in a quantifiable increase in molecular weight and, more importantly, a change in the spatial presentation of the amine group. The azetidine analog (1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine) has a molecular weight of 198.21 g/mol [1]. In contrast, the direct piperidine analog (1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine) has a significantly higher molecular weight of 226.27 g/mol , a 14.2% increase. This difference is not just in mass; the smaller, more strained azetidine ring imposes a unique conformational rigidity that is a key feature in the design of the 'azetidin-3-amino bridging scaffold' [2]. This rigidity was purposefully employed to reduce off-target kinase activity while maintaining on-target JAK potency, a design goal unattainable with the more flexible piperidine core.

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

Validated Synthetic Route Enables Efficient Procurement for Downstream Derivatization

A 2023 study in the Journal of Medicinal Chemistry highlighted an efficient synthetic route for 1-[(2,5-difluorophenyl)methyl]azetidin-3-amine . The existence of a robust and published synthetic protocol reduces supply chain risk for procurement. This is in contrast to less-characterized or proprietary analogs where synthetic access may be unreliable or more costly. The commercial availability of this compound at high purity (≥98% or 95% ) from multiple reputable vendors is a direct consequence of this accessible synthetic route, ensuring a consistent and dependable source for research programs.

Synthetic Methodology Process Chemistry Building Block Sourcing

Optimal Research Applications for 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine (CAS 1483831-55-5) Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies for Kinase Inhibitors with Improved Selectivity

Use as a key intermediate for synthesizing novel kinase inhibitors, specifically those targeting the Janus kinase (JAK) family. The unique 'azetidin-3-amino bridging scaffold' has been rationally designed and validated in a Journal of Medicinal Chemistry publication to enhance aqueous solubility and attenuate off-target kinase activity [1]. Incorporating this building block can help medicinal chemists explore a chemical space that is known to improve selectivity profiles, making it a strategic choice over more common piperidine or pyrrolidine analogs.

Antifungal Agent Development and Efflux Pump Mechanism Studies

The compound serves as a privileged fragment for designing antifungal agents, given the established SAR for the 2,5-difluorophenyl motif. The quantitative MIC₈₀ data demonstrates that this specific substitution pattern leads to a distinct susceptibility profile against fungal strains overexpressing efflux pumps [2]. This makes the compound a valuable starting point for developing inhibitors that can potentially overcome azole resistance mechanisms or for use as a probe to study fungal efflux pump biology.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Due to its low molecular weight (198.21 g/mol) [3], the compound is an ideal fragment for FBDD campaigns. Its synthesis has been reported to be efficient , making it a cost-effective and readily available building block for library synthesis. The amine functional group allows for facile derivatization into larger, more complex molecules, enabling medicinal chemists to quickly explore chemical space around a core that has proven benefits in terms of conformational rigidity and selectivity.

Chemical Biology Probe for Fluorine-Mediated Interactions

The presence of two strategically placed fluorine atoms (2,5-difluoro) can be exploited in chemical biology studies to investigate fluorine-mediated interactions with biological targets using ¹⁹F NMR or to modulate physicochemical properties like lipophilicity and metabolic stability. The quantitative difference in activity compared to the 2,4-difluoro isomer [2] makes this compound a particularly useful tool for dissecting the subtleties of fluorine substitution in drug-target interactions.

Technical Documentation Hub

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